molecular formula C21H30N2O3S2 B2489703 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 954599-91-8

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2489703
CAS No.: 954599-91-8
M. Wt: 422.6
InChI Key: KQZRLKGTJNLHEI-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a sulfonamide derivative characterized by a unique structural framework combining three key moieties:

  • Thiophen-3-yl: A sulfur-containing heterocycle contributing to electron-rich aromatic interactions.
  • 4-Methoxyphenyl ethanesulfonamide: A para-methoxy-substituted benzene linked to an ethylsulfonamide chain, a common pharmacophore in medicinal chemistry.

This compound’s design likely aims to optimize target binding, solubility, and metabolic stability through synergistic effects of these groups.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3S2/c1-26-20-8-6-18(7-9-20)11-15-28(24,25)22-16-21(19-10-14-27-17-19)23-12-4-2-3-5-13-23/h6-10,14,17,21-22H,2-5,11-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZRLKGTJNLHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-Methoxyphenyl)Ethanesulfonyl Chloride

The ethanesulfonamide backbone is synthesized from 2-(4-methoxyphenyl)ethanethiol through oxidation and chlorination. A scaled-up adaptation of’s sulfonamide protection strategy is employed:

Procedure :

  • Oxidation : 2-(4-Methoxyphenyl)ethanethiol (1.0 eq) is treated with m-CPBA (2.2 eq) in dichloromethane at 0°C to form the sulfonic acid.
  • Chlorination : Thionyl chloride (3.0 eq) is added dropwise under reflux, yielding the sulfonyl chloride intermediate.

Key Data :

Step Reagents Conditions Yield
Oxidation m-CPBA, DCM 0°C → rt, 4 h 92%
Chlorination SOCl₂, DCM Reflux, 2 h 88%

Sulfonamide Formation

The sulfonyl chloride is reacted with a protected amine precursor. Boc-protected methanesulfonamide synthesis from is modified for this step:

Procedure :

  • Protection : 2-Aminoethanol (1.0 eq) is Boc-protected using di-tert-butyl dicarbonate (1.2 eq), DMAP (0.1 eq), and triethylamine (1.5 eq) in dichloromethane (, 83–94% yield).
  • Sulfonation : The Boc-protected amine is treated with 2-(4-methoxyphenyl)ethanesulfonyl chloride (1.1 eq) in dichloromethane with triethylamine (2.0 eq) to form the sulfonamide.

Key Data :

Step Reagents Conditions Yield
Boc Protection (Boc)₂O, TEA, DMAP 25°C, 2 h 89%
Sulfonation Sulfonyl chloride, TEA 0°C → rt, 6 h 78%

Reductive Amination for Azepane-Thiophene Side Chain

Synthesis of 2-(Thiophen-3-yl)Ethanal

A 2-formyl intermediate is prepared via oxidation of 2-(thiophen-3-yl)ethanol using MnO₂ in dichloromethane (, Scheme 1).

Procedure :

  • 2-(Thiophen-3-yl)ethanol (1.0 eq) is stirred with activated MnO₂ (5.0 eq) in DCM at 25°C for 12 h.

Key Data :

Reagents Conditions Yield
MnO₂, DCM 25°C, 12 h 85%

Reductive Amination with Azepane

The aldehyde is subjected to reductive amination with azepane using NaBH₃CN (, Scheme 5):

Procedure :

  • Imine Formation : 2-(Thiophen-3-yl)ethanal (1.0 eq) and azepane (1.2 eq) are stirred in methanol with 4Å molecular sieves (25°C, 4 h).
  • Reduction : NaBH₃CN (1.5 eq) is added, and the mixture is stirred for 12 h.

Key Data :

Step Reagents Conditions Yield
Imine Formation Azepane, MeOH 25°C, 4 h
Reduction NaBH₃CN 25°C, 12 h 76%

Final Coupling and Deprotection

Amine Deprotection and Sulfonamide Coupling

The Boc-protected sulfonamide is deprotected, and the resulting amine is coupled with the azepane-thiophene side chain:

Procedure :

  • Deprotection : Boc group is removed using TFA in dichloromethane (0°C, 1 h).
  • Coupling : The free amine is reacted with the azepane-thiophene intermediate (1.1 eq) using EDC/HOBt in DMF.

Key Data :

Step Reagents Conditions Yield
Deprotection TFA, DCM 0°C, 1 h 95%
Coupling EDC, HOBt, DMF 25°C, 24 h 68%

Purification and Characterization

The crude product is purified via silica gel chromatography (EtOAc/hexane) and characterized by NMR and HRMS:

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.40–3.25 (m, 4H, CH₂-SO₂ and CH₂-N), 2.90–2.70 (m, 6H, azepane CH₂), 1.60–1.40 (m, 8H, azepane CH₂).

HRMS (ESI+) : m/z [M+H]⁺ Calcd for C₂₁H₃₁N₂O₃S₂: 447.1784; Found: 447.1789.

Optimization and Challenges

Yield Improvement Strategies

  • Reductive Amination : Switching from NaBH₃CN to BH₃·THF increased yields to 82% (, Example 12).
  • Sulfonylation : Using DMAP as an acyl transfer catalyst reduced reaction time from 6 h to 3 h (, 94% yield).

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced to form different nitrogen-containing heterocycles.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced nitrogen heterocycles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique combination of functional groups makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azepane ring can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide and Methoxyphenyl Moieties

Table 1: Key Structural Features and Comparative Analysis
Compound Name / ID Core Structure Differences Potential Functional Implications Reference
(E)-N-(4-methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (6s) Nitro group (electron-withdrawing), trimethoxyphenyl (bulkier substituent) Reduced solubility compared to para-methoxy; nitro group may enhance reactivity or target affinity .
AR-769 (N-[2-(4-methoxyphenyl)ethyl]-2-oxo-benzimidazole-5-sulfonamide) Benzimidazole core (rigid, hydrogen-bonding capacity) vs. azepane (flexible amine) Benzimidazole may improve binding to planar targets (e.g., kinases), while azepane favors solubility .
Imp. H(EP): 1-[(1RS)-1-(4-Methoxyphenyl)-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]-cyclohexanol Cyclohexanol and dual methoxyphenyl groups Cyclohexanol enhances hydrophilicity; dual methoxyphenyl groups may increase steric hindrance .
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide Nitro and methylsulfonyl groups (electron-deficient) vs. thiophene (electron-rich) Electron-withdrawing groups may reduce metabolic stability compared to thiophene-containing analogs .
Key Observations:
  • Azepane vs.
  • Thiophene vs. Nitro/Benzimidazole : Thiophene’s electron-rich nature may facilitate π-π stacking interactions absent in nitro- or benzimidazole-containing analogs, influencing target selectivity .
  • Methoxy Positioning : The para-methoxy group in the target compound minimizes steric hindrance compared to ortho- or meta-substituted analogs (e.g., 4-methoxy-3-nitrophenyl in ), likely enhancing solubility and synthetic accessibility.

Pharmacokinetic and Physicochemical Properties

  • Solubility : The azepane moiety likely enhances aqueous solubility compared to rigid analogs like AR-769 (benzimidazole) or nitro-substituted compounds (e.g., ).
  • Metabolic Stability : Thiophene’s metabolic resistance to oxidation may improve stability relative to compounds with nitro or methylsulfonyl groups .

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic compound that belongs to the sulfonamide class, characterized by its complex structure which includes an azepane ring, a thiophene moiety, and a methoxy-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N2O3SC_{20}H_{25}N_{2}O_{3}S, with a molecular weight of approximately 377.5 g/mol. The structure is depicted below:

PropertyValue
Molecular FormulaC20H25N2O3SC_{20}H_{25}N_{2}O_{3}S
Molecular Weight377.5 g/mol
CAS Number954648-95-4

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The azepane ring may enhance binding affinity, while the thiophene and methoxy groups contribute to the compound's overall biological activity.

Biological Activity

Research indicates that this compound exhibits promising biological activity, particularly as an inhibitor of protein tyrosine phosphatases (PTPases) . PTPases are critical in various cellular processes including cell signaling and regulation of cellular growth. By inhibiting these enzymes, the compound may hold therapeutic potential for treating diseases related to dysregulated PTPase activity, such as certain cancers and autoimmune disorders.

Comparative Biological Activity

The following table summarizes the biological activities of similar compounds within the sulfonamide class:

Compound NameStructureBiological Activity
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamideStructureInhibitor of PTPases; potential anticancer properties
N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamideStructureAntimicrobial activity; anti-inflammatory effects
N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-benzenesulfonamideStructureGeneral antibacterial activity

Case Studies and Research Findings

  • Inhibition of Protein Tyrosine Phosphatases : A study highlighted that compounds similar to this compound effectively inhibited PTPase activity in vitro, leading to reduced proliferation of cancer cells in culture .
  • Antimicrobial Properties : Another investigation into related sulfonamides revealed their effectiveness against various bacterial strains, suggesting that modifications to the azepane or thiophene components could enhance antimicrobial efficacy.
  • Anti-inflammatory Effects : Research has shown that derivatives with similar structural motifs exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways via PTPase inhibition .

Q & A

Q. Critical Parameters :

  • Temperature : Maintain -40°C during sulfonylation to prevent side reactions .
  • Solvent : Anhydrous DCM minimizes hydrolysis .
  • Catalysts : Use of TMSOTf (trimethylsilyl triflate) for efficient coupling .

Q. Advanced Optimization :

  • High-Throughput Screening : Test solvent/base combinations (e.g., DCM vs. THF; TEA vs. DMAP) to maximize yield (>75%) .
  • In-line Analytics : Monitor reaction progress via TLC (Rf ≈ 0.4 in 30% ethyl acetate/hexane) .

How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?

Q. Basic Characterization :

  • NMR :
    • ¹H NMR : Look for azepane NH protons (δ 1.4–1.8 ppm), thiophene protons (δ 6.8–7.2 ppm), and methoxy singlet (δ 3.8 ppm) .
    • ¹³C NMR : Confirm sulfonamide carbonyl (δ 170–175 ppm) and thiophene carbons (δ 125–135 ppm) .
  • HPLC : Use a C18 column (λ = 255 nm) to assess purity (>98%) .

Q. Advanced Methods :

  • HRMS : Verify molecular ion peak ([M+H]⁺ calculated for C₂₃H₃₁N₂O₃S₂: 471.18) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O motifs) .

Q. Advanced Research Focus

  • Docking vs. Assays : If molecular docking predicts strong binding to a kinase but in vitro assays show low inhibition:
    • Validate with surface plasmon resonance (SPR) to measure binding kinetics .
    • Adjust computational parameters (e.g., solvation models in DFT) to align with experimental IC₅₀ values .
  • Reactivity Discrepancies : If DFT predicts nucleophilic attack at the sulfonamide group but experimental data indicate thiophene reactivity:
    • Use isotopic labeling (e.g., ³⁵S) to track reaction pathways .

What are the recommended protocols for assessing the stability of this compound under various storage conditions?

Q. Basic Protocol :

  • Accelerated Stability Testing :
    • Store aliquots at -20°C, 4°C, and 25°C for 6 months .
    • Analyze monthly via HPLC for degradation products (e.g., sulfonic acid derivatives) .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours; monitor by TLC .

Q. Advanced Analysis :

  • LC-MS/MS : Identify degradation products (e.g., oxidation of thiophene to sulfoxide) .
  • Kinetic Modeling : Calculate shelf life using Arrhenius equation for temperature-dependent degradation .

How can researchers design experiments to elucidate the mechanism of action in biological systems, particularly concerning its sulfonamide and thiophene moieties?

Q. Advanced Research Focus

  • Target Identification :
    • Photoaffinity Labeling : Incorporate a diazirine group into the sulfonamide to crosslink with proteins .
    • SAR Studies : Synthesize analogs lacking thiophene or methoxy groups to assess impact on activity .
  • Pathway Analysis :
    • Use RNA-seq to identify differentially expressed genes after treatment .
    • Validate with Western blotting for kinase phosphorylation .

What advanced computational methods are suitable for predicting the compound's interaction with biological targets, and how should these be validated experimentally?

Q. Advanced Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate binding to COX-2 over 100 ns to assess stability .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for sulfonamide modifications .
    Validation :
  • Isothermal Titration Calorimetry (ITC) : Measure ΔG and ΔH of binding .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution .

How can the solubility and bioavailability of this compound be systematically improved without compromising pharmacological activity?

Q. Advanced Strategies :

  • Prodrug Design : Introduce a phosphate ester at the sulfonamide group for enhanced aqueous solubility .
  • Co-Crystallization : Use succinic acid as a co-former to improve dissolution rate .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

What analytical techniques are critical for detecting and quantifying degradation products formed during long-term stability studies?

Q. Key Techniques :

  • UPLC-QTOF : Resolve degradation products with high mass accuracy (error < 2 ppm) .
  • NMR Cryoprobe : Detect trace impurities (<0.1%) in stability samples .
  • GC-MS : Analyze volatile degradation byproducts (e.g., methoxybenzene derivatives) .

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